Ethyl 4-bromo-3-fluorobenzoylformate

Description

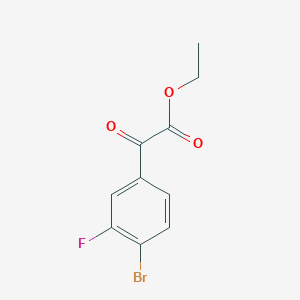

Ethyl 4-bromo-3-fluorobenzoylformate is a halogen-substituted aromatic ester with the molecular formula C₁₀H₈BrFO₃ (approximate molecular weight: 289.08 g/mol). Its structure consists of a benzoylformate backbone substituted with bromine at the para-position and fluorine at the meta-position, esterified with an ethyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatics serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or as bioactive scaffolds .

Properties

IUPAC Name |

ethyl 2-(4-bromo-3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDTXZOAAMQSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266354 | |

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-86-8 | |

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-fluorobenzoylformate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-fluorobenzoylformate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoylformates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-3-fluorobenzoylformate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives.

- Oxidation: It can be oxidized to produce carboxylic acids or other oxidized derivatives .

Pharmaceutical Development

This compound has shown promise as a precursor for developing new pharmaceutical agents, particularly those targeting specific enzymes or receptors. Research indicates that it acts as an inhibitor for several metabolic enzymes, potentially influencing drug metabolism and efficacy .

Case Study on Enzyme Inhibition:

Inhibitory effects on the cytochrome P450 enzyme CYP1A2 have been documented, suggesting that compounds like this compound may alter the pharmacokinetics of co-administered drugs .

Material Science

The compound is utilized in developing novel materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating advanced materials used in electronics and coatings .

This compound exhibits notable biological activities:

Antimicrobial Properties:

Research has demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .

Antitumor Activity:

In vitro studies have shown that treatment with this compound at concentrations of 50 µM resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, indicating strong potential as an antitumor agent .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-fluorobenzoylformate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-3-fluorobenzoylformate belongs to a class of halogenated benzoylformate esters. Key analogs include:

Substitution Pattern Variations

- Ethyl 4-chloro-3-fluorobenzoylformate : Replacing bromine with chlorine reduces steric bulk and alters electronic properties. Chlorine’s lower atomic radius and weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic aromatic substitution but improve stability.

Ester Group Variations

- However, the ethyl group in the parent compound may enhance lipophilicity, improving solubility in organic solvents.

Stability and Commercial Viability

Both this compound and its analogs (e.g., methyl esters or trifluoroethyl-substituted thiophene carboxylates) are listed as discontinued in supplier databases, suggesting challenges in synthesis, stability, or market demand . Halogenated esters often face degradation issues under prolonged storage due to hydrolysis or light sensitivity.

Data Table: Comparative Properties of Selected Analogs

Biological Activity

Ethyl 4-bromo-3-fluorobenzoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure:

- Molecular Formula: C10H8BrF O3

- Molecular Weight: 273.07 g/mol

- CAS Number: 1130165-74-0

The compound features a benzoyl group with bromine and fluorine substituents, which are known to influence its biological properties.

Antimicrobial Properties

Research indicates that compounds with halogenated aromatic structures often exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study examining the antibacterial effects of similar compounds, it was found that halogenated derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell membrane integrity and function .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. A study on related benzoylformates demonstrated significant cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit benzoylformate decarboxylase, an enzyme critical in certain biochemical pathways. This inhibition could lead to a reduction in the production of metabolites that promote tumor growth .

Case Studies

- Case Study on Antimicrobial Activity : A series of tests were conducted on this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

- Case Study on Antitumor Effects : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 50 µM resulted in a 70% decrease in cell viability after 48 hours, indicating strong antitumor potential.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Bromination and Fluorination : Utilizing bromine and fluorine sources on a benzoyl precursor.

- Esterification : Reaction of the corresponding acid with ethanol under acidic conditions.

Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromo-3-fluorobenzoylformate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, halogenation of a benzoic acid precursor (e.g., 4-bromo-3-fluorobenzoic acid) followed by coupling with ethyl glyoxylate under basic conditions. Optimization includes adjusting reaction temperature (e.g., 0–5°C for bromine stability) and stoichiometric ratios of reagents. Purity can be improved via recrystallization in ethanol or column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorine-induced splitting in aromatic regions, ester carbonyl at ~165–170 ppm).

- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and aryl halide vibrations (C-Br at ~550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 275.98) and fragment patterns (e.g., loss of COOEt group). Cross-reference with NIST spectral libraries for validation .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and inert atmospheres (argon) are recommended. Degradation products (e.g., hydrolysis to free acid) can be monitored using TLC .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include heavy-atom (Br) effects on X-ray diffraction and fluorine positional disorder. SHELXL (via Olex2 interface) is used for refinement:

- Apply TWIN/BASF commands for twinned crystals.

- Use restraints for fluorine atoms to mitigate disorder.

- Validate with R1/wR2 residuals (<5%) and check Hirshfeld surfaces for intermolecular interactions (e.g., C-H···O packing) .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify this compound?

- Methodological Answer : The bromine substituent enables Pd-catalyzed coupling with boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid). Standard conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%).

- Base: K₂CO₃ in THF/water (3:1).

- Monitor reaction progress via GC-MS. Post-reaction purification requires careful removal of palladium residues (e.g., activated charcoal treatment) .

Q. How do researchers resolve contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

- Methodological Answer :

- Perform DFT calculations (Gaussian/B3LYP/6-311+G(d,p)) to predict NMR shifts.

- Compare experimental vs. theoretical values; deviations >0.5 ppm may indicate solvent effects (e.g., CDCl3 vs. gas phase) or conformational flexibility.

- Use solvation models (IEF-PCM) or dynamic NMR (VT-NMR) to account for temperature-dependent shifts .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.